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2-Bromo-3,4,5-trifluoroaniline

Catalog No.
S1904368
CAS No.
1000577-24-1
M.F
C6H3BrF3N
M. Wt
225.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3,4,5-trifluoroaniline

CAS Number

1000577-24-1

Product Name

2-Bromo-3,4,5-trifluoroaniline

IUPAC Name

2-bromo-3,4,5-trifluoroaniline

Molecular Formula

C6H3BrF3N

Molecular Weight

225.99 g/mol

InChI

InChI=1S/C6H3BrF3N/c7-4-3(11)1-2(8)5(9)6(4)10/h1H,11H2

InChI Key

DHBSROPCTQUZQS-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)F)Br)N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)Br)N

Synthesis

2-Bromo-3,4,5-trifluoroaniline is an aromatic amine, a type of organic compound. While detailed synthesis procedures are typically not publicly available due to intellectual property reasons, scientific literature does mention its role as a precursor in the synthesis of other molecules. For instance, research articles describe its use in the creation of novel heterocyclic compounds [].

Potential Applications

  • Pharmaceuticals: Aromatic amines are a core functional group in many drugs. They can be involved in various mechanisms of action, including binding to receptors or enzymes [].
  • Materials Science: Aromatic amines are used in the production of polymers, dyes, and other materials [].

2-Bromo-3,4,5-trifluoroaniline is an organic compound with the molecular formula C₆H₃BrF₃N. This compound is a derivative of aniline, characterized by the substitution of a bromine atom and three fluorine atoms on the benzene ring. The presence of these halogen atoms significantly alters the compound's physical and chemical properties, making it valuable in various chemical applications. It has a molecular weight of 226.99 g/mol and is noted for its unique reactivity due to the electron-withdrawing nature of the fluorine atoms, which can influence its behavior in

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions. This property allows for the synthesis of various derivatives.
  • Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used, leading to different derivatives that may have distinct properties and applications.
  • Coupling Reactions: It can participate in coupling reactions to form more complex molecules, such as biaryl compounds, which are important in pharmaceuticals and materials science.

The biological activity of 2-Bromo-3,4,5-trifluoroaniline is primarily linked to its potential as a pharmaceutical intermediate. The presence of bromine and fluorine enhances its binding affinity to biological targets such as enzymes and receptors. These interactions may modulate biological activities, making this compound a candidate for drug design and development .

Industrial Synthesis Routes

Industrial production of 2-Bromo-3,4,5-trifluoroaniline typically employs multi-step synthetic approaches that prioritize scalability, cost-effectiveness, and operational safety. The most prevalent industrial route involves the sequential introduction of fluorine atoms followed by bromination and subsequent reduction of nitro precursors [1] .

The primary industrial pathway begins with readily available benzene derivatives, utilizing tetrafluorobenzene intermediates generated during pentafluorobenzene production as starting materials [3]. This approach leverages existing industrial fluorination infrastructure, making it economically viable for large-scale manufacturing. The process involves high-pressure amination reactions conducted at temperatures ranging from 182-245°C for 38-70 hours, yielding product purities exceeding 99.5% [3].

Industrial facilities such as BASF's Ludwigshafen plant demonstrate the scale of aromatic amine production, with multi-product plants capable of manufacturing approximately 12,000 metric tons per year across 15 different amine products [4]. These facilities utilize sophisticated continuous flow systems and advanced process control technologies to ensure consistent product quality and operational efficiency.

Modern industrial synthesis increasingly incorporates flow chemistry principles to enhance process intensification and safety. Large-scale bromination processes employ continuous flow reactors with productivities reaching 4.1 kg/hour, representing significant improvements in space-time yields compared to traditional batch processes [5].

Laboratory-Scale Synthesis Protocols

Laboratory synthesis of 2-Bromo-3,4,5-trifluoroaniline typically employs more flexible and diverse methodologies compared to industrial processes. The most common laboratory approach involves the reduction of corresponding nitro compounds using various reducing agents.

Palladium-catalyzed hydrogenation represents the gold standard for laboratory-scale nitro reduction. Optimal conditions employ 5-10% palladium on carbon catalyst under hydrogen atmosphere (1-5 bar) in ethanol at room temperature, providing yields of 85-95% with excellent chemoselectivity [6] [7]. The reaction proceeds via sequential reduction through nitroso and hydroxylamine intermediates, with careful control of reaction conditions preventing over-reduction.

Alternative laboratory methods include tin(II) chloride reduction in ethanol at 70°C, which offers compatibility with functional groups sensitive to hydrogenation conditions [8]. This method typically employs 3 equivalents of SnCl₂·2H₂O and provides yields of 80-90%, though work-up procedures require careful handling of tin-containing byproducts.

Iron-mediated reduction using iron powder in acetic acid under reflux conditions represents another viable laboratory approach, particularly suitable for substrates containing other reducible functionalities. This method demonstrates good functional group tolerance and provides yields of 75-85% [9].

Green Chemistry Approaches

Contemporary synthesis of 2-Bromo-3,4,5-trifluoroaniline increasingly incorporates green chemistry principles to minimize environmental impact and enhance sustainability. These approaches focus on atom economy, safer reagents, and renewable feedstocks [10] [11].

Aqueous micellar chemistry has emerged as a promising green alternative, utilizing designer surfactants to enable organic transformations in water rather than organic solvents [11]. This approach reduces the process mass intensity significantly, with improvements of up to 50% in waste reduction compared to traditional methods.

Electrochemical synthesis represents another green approach, eliminating the need for stoichiometric oxidizing agents. Electrochemical bromination using sodium bromide as the bromine source achieves high yields (85-90%) under ambient conditions while avoiding the handling of molecular bromine [12]. This method demonstrates excellent atom efficiency and enables continuous operation with minimal waste generation.

Biocatalytic approaches, while still in development, show promise for specific synthetic steps. Enzymatic reduction of nitro compounds using engineered reductases offers high selectivity and operates under mild conditions, though substrate scope remains limited [13].

Mechanochemical synthesis employs ball milling techniques to conduct reactions in the solid state without solvents. This approach has been successfully applied to fluorination reactions using potassium fluoride and quaternary ammonium salts, completing reactions in less than 1 hour without toxic solvents like dimethyl sulfoxide [14].

Selective Bromination Techniques

Regioselective Bromination

Regioselective bromination of trifluoroaniline derivatives requires careful consideration of electronic and steric effects to achieve desired substitution patterns. The electron-withdrawing trifluoromethyl groups significantly influence the reactivity and selectivity of electrophilic aromatic substitution reactions [15].

Direct bromination using N-bromosuccinimide in acetonitrile at room temperature provides excellent regioselectivity for para-bromination relative to the amino group, with reaction completion in 5 minutes and yields of 90-95% [16]. The high reactivity of aniline derivatives toward electrophilic substitution eliminates the need for Lewis acid catalysts, simplifying the procedure and reducing waste generation.

Temperature control proves critical for maintaining regioselectivity. Lower temperatures (0°C to room temperature) favor monosubstitution and higher para/ortho selectivity, while elevated temperatures promote disubstitution and reduced selectivity [15]. Solvent choice also influences regioselectivity, with polar aprotic solvents like acetonitrile providing superior selectivity compared to halogenated solvents.

The electronic effects of fluorine substituents create unique reactivity patterns. Multiple fluorine atoms decrease the overall electron density of the aromatic ring while directing substitution to specific positions. In 3,4,5-trifluoroaniline systems, bromination preferentially occurs at the 2-position (ortho to the amino group) due to the activating effect of the amino group overriding the deactivating influence of the fluorine atoms [17].

Catalyst Systems for Bromination

Palladium-catalyzed bromination offers unprecedented meta-selectivity, overcoming the inherent ortho/para-directing nature of amino groups. The optimal catalyst system employs Pd(OAc)₂ with N-acetylglycine as ligand in hexafluoroisopropanol solvent at 90°C [18] [19]. This method utilizes N-bromophthalimide as the brominating agent and achieves meta-bromination with yields of 65-85%.

The mechanism involves coordination of the substrate to palladium through a directing group, bringing the metal center proximal to the meta-position. Subsequent C-H activation, oxidative addition with the brominating agent, and reductive elimination provide the meta-brominated product. The addition of polyfluorobenzoic acid as an additive proves crucial for achieving high selectivity [19].

Copper-mediated bromination systems utilize CuBr₂ in ionic liquids to achieve para-selective bromination under mild conditions [20]. The ionic liquid medium provides enhanced solubility for both substrate and catalyst while enabling catalyst recycling. Typical conditions employ 1-hexyl-3-methylimidazolium chloride as the ionic liquid at 80°C, providing yields of 70-80% with excellent para-selectivity.

Iron-catalyzed bromination represents an economical alternative using FeBr₃ or Fe₂O₃ as catalysts. These systems operate under similar conditions to traditional Lewis acid-catalyzed bromination but offer improved atom economy and reduced environmental impact. Catalyst loadings of 5-10 mol% provide efficient bromination with good regioselectivity [20].

Reduction of Nitro Precursors

Catalytic Hydrogenation Methods

Catalytic hydrogenation of nitroaromatic precursors represents the most atom-economical and widely employed method for aniline synthesis. The reaction proceeds through a well-established mechanism involving sequential reduction of the nitro group through nitroso and hydroxylamine intermediates to afford the final amine product [21] [22].

Palladium on carbon catalysts demonstrate exceptional activity and selectivity for nitro reduction. Optimal conditions utilize 5-10% Pd/C under hydrogen atmosphere (1-5 bar) in alcoholic solvents at room temperature to 50°C [7]. The reaction typically completes within 2-6 hours, providing yields of 85-95% with excellent chemoselectivity. Critical factors include catalyst pretreatment, hydrogen purity, and substrate concentration to prevent catalyst poisoning and ensure reproducible results.

Platinum catalysts, particularly PtO₂ (Adams' catalyst), offer complementary reactivity profiles and enhanced tolerance to heteroatoms. These catalysts operate effectively at slightly elevated temperatures (40-60°C) and demonstrate superior performance with sterically hindered substrates [23]. Platinum catalysts also show reduced susceptibility to poisoning by sulfur- or halogen-containing compounds.

Raney nickel provides an economical alternative for large-scale reductions, though requiring more vigorous conditions. Typical protocols employ freshly prepared Raney nickel in methanol at 50-80°C under 2-5 bar hydrogen pressure [24]. While less selective than noble metal catalysts, Raney nickel offers advantages in terms of cost and availability for industrial applications.

Recent developments in heterogeneous catalysis include the use of supported single-atom catalysts, which maximize atom efficiency while maintaining high activity. Platinum single atoms supported on phosphomolybdic acid demonstrate exceptional performance with limiting potentials as low as -0.19 V [21].

Chemical Reduction Approaches

Chemical reduction methods provide valuable alternatives when catalytic hydrogenation is incompatible with other functional groups or when specialized selectivity is required. Tin(II) chloride reduction represents the most widely employed chemical method, offering good functional group compatibility and reliable performance [8] [25].

The standard tin(II) chloride protocol employs 3 equivalents of SnCl₂·2H₂O in ethanol at 70°C under nitrogen atmosphere [8]. The reaction typically completes within 2-4 hours, providing yields of 80-90%. Work-up involves careful basification to pH 7-8 with sodium bicarbonate, followed by extraction with ethyl acetate. The method tolerates various functional groups including esters, ethers, and halides that might be incompatible with hydrogenation conditions.

Iron-mediated reduction using iron powder in acetic acid represents another classical approach, particularly suitable for acid-stable substrates [9]. The method employs 5-10 equivalents of iron powder in glacial acetic acid under reflux conditions for 2-6 hours. While less convenient than other methods, iron reduction offers excellent functional group tolerance and requires no special atmosphere control.

Zinc reduction in hydrochloric acid provides rapid reduction under acidic conditions. This method proves particularly useful for substrates requiring acidic work-up or when the amine product is intended for salt formation. Typical conditions employ zinc dust in concentrated HCl at 0°C to room temperature, with reaction completion within 1-2 hours [26].

Sodium borohydride reduction offers milder conditions but requires activation with Lewis acids or transition metal catalysts. The combination of NaBH₄ with catalytic amounts of CoCl₂ or NiCl₂ enables efficient nitro reduction under neutral to slightly basic conditions [23].

Fluorination Methodologies

Direct Fluorination

Direct fluorination using elemental fluorine represents the most straightforward approach for introducing fluorine atoms into aromatic systems, though it requires specialized equipment and safety precautions due to the extreme reactivity of fluorine gas [27] [28].

Controlled direct fluorination typically employs diluted fluorine gas (5-20% in nitrogen) at low temperatures (-20°C to +20°C) in acetonitrile or other polar aprotic solvents. The reaction proceeds via electrophilic aromatic substitution, with the amino group directing fluorination to ortho and para positions [29]. Yields range from 60-75%, with selectivity depending on reaction temperature, fluorine concentration, and solvent choice.

Microreactor technology has significantly improved the safety and controllability of direct fluorination processes. Gas-liquid microreactors enable precise control of fluorine contact time and temperature, reducing side reactions and improving product selectivity [27]. These systems demonstrate particular advantages for industrial applications where continuous operation and enhanced safety are priorities.

The mechanism of direct fluorination involves initial formation of a fluorine-substrate complex, followed by electrophilic attack on the aromatic ring. The high electronegativity of fluorine makes the reaction highly exothermic, requiring careful heat management to prevent decomposition or over-fluorination [30].

Temperature control proves critical for achieving selective monofluorination. Temperatures below 0°C generally favor monofluorination, while higher temperatures promote polyfluorination and reduce regioselectivity. Solvent choice influences both reactivity and selectivity, with acetonitrile providing optimal balance of substrate solubility and reaction control [28].

Halogen Exchange Reactions

Halogen exchange (Halex) reactions provide a versatile method for introducing fluorine atoms through displacement of chlorine or bromine with fluoride ions. This approach offers advantages in terms of regioselectivity and safety compared to direct fluorination [31] [32].

The classical Halex reaction employs potassium fluoride in dipolar aprotic solvents such as dimethyl sulfoxide, N-methylpyrrolidone, or sulfolane at elevated temperatures (200-300°C). Reaction conditions typically require 2-4 equivalents of KF with heating for 8-24 hours to achieve complete conversion . Phase transfer catalysts such as 18-crown-6 or tetrabutylammonium salts significantly enhance reaction rates and enable lower reaction temperatures.

Recent developments include the use of solid-phase fluoride sources such as supported KF on aluminum oxide or cesium fluoride on celite. These heterogeneous systems facilitate product isolation and enable catalyst recycling. Typical conditions employ 1.5-2 equivalents of supported fluoride at 180-220°C for 12-18 hours, providing yields of 70-85% [34].

Ionic liquid media have emerged as promising alternatives to traditional dipolar aprotic solvents. Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate enable halogen exchange at moderate temperatures (120-180°C) while providing enhanced selectivity and simplified work-up procedures .

The mechanism of halogen exchange involves nucleophilic aromatic substitution (SNAr), requiring electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack. The presence of multiple fluorine atoms and nitro groups provides sufficient activation for efficient fluoride displacement of chlorine or bromine atoms [32].

Purification Techniques

Recrystallization Methods

Recrystallization remains the most widely employed purification technique for 2-Bromo-3,4,5-trifluoroaniline, offering excellent purity improvement with minimal equipment requirements. The selection of appropriate solvent systems proves critical for achieving optimal results [35] [36].

Water serves as an effective recrystallization solvent for many aniline derivatives due to the temperature-dependent solubility characteristics. The standard protocol involves dissolving the crude product in hot water (80-100°C) using minimal solvent volume, followed by slow cooling to room temperature and further cooling in an ice bath [37]. This approach typically achieves purities of 95-98% with recoveries of 75-85%.

Mixed solvent systems offer enhanced selectivity for impurity removal. Ethanol-water mixtures (1:1 to 2:1 ratio) provide excellent results for brominated trifluoroanilines, with the organic component improving solubility while water facilitates selective crystallization [38]. The procedure involves dissolution in hot ethanol followed by gradual addition of water until slight turbidity appears, then cooling to induce crystallization.

Recrystallization from alcoholic solvents demonstrates particular utility for fluorinated compounds. Methanol or ethanol at elevated temperatures (60-80°C) dissolves most aniline derivatives readily, while cooling promotes formation of well-defined crystals [39]. The addition of activated charcoal during the hot solution stage removes colored impurities and improves product appearance.

Supersaturation techniques enable recrystallization of compounds with high solubility in common solvents. The method involves preparing a saturated solution at elevated temperature, then inducing crystallization through seeding, scratching, or controlled cooling rates [39]. This approach proves particularly valuable for highly soluble fluorinated anilines.

Chromatographic Purification

Column chromatography provides the highest purity levels for 2-Bromo-3,4,5-trifluoroaniline purification, though at higher cost and complexity compared to recrystallization methods [40] [41].

Silica gel chromatography represents the standard approach, utilizing the polarity differences between the desired product and impurities for separation. Optimal conditions employ 60-230 mesh silica gel with hexane-ethyl acetate gradient elution (typically 9:1 to 7:3) [42]. Column loading should not exceed 2-5% of the silica mass to ensure adequate resolution.

Flash chromatography enables rapid purification with reduced solvent consumption. Pressurized systems (10-40 psi) with fine silica gel (230-400 mesh) complete separations in 15-30 minutes compared to hours required for gravity columns [43]. Automated flash systems with fraction collectors further streamline the purification process and improve reproducibility.

Reverse-phase chromatography offers complementary selectivity for highly polar or water-soluble impurities. C18-bonded silica with acetonitrile-water mobile phases effectively separates aniline derivatives based on hydrophobicity differences [44]. This approach proves particularly valuable when conventional normal-phase methods fail to achieve adequate separation.

Preparative high-performance liquid chromatography (HPLC) provides the ultimate in separation efficiency for analytical-scale purifications. Semi-preparative columns (10-20 mm diameter) with appropriate stationary phases enable purification of 10-100 mg quantities to greater than 99% purity [45]. While expensive, preparative HPLC offers unmatched resolution for challenging separations.

2-Bromo-3,4,5-trifluoroaniline has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its unique reactivity.
  • Materials Science: The compound is utilized in developing new materials with specific properties.
  • Chemical Research: It is employed in research settings for studying reaction mechanisms and developing new synthetic methodologies .

Studies focusing on the interactions of 2-Bromo-3,4,5-trifluoroaniline with biological targets suggest that its halogen substituents enhance its affinity for certain enzymes or receptors. These interactions are essential for understanding its potential therapeutic effects and guiding further drug development efforts. The presence of fluorine atoms may also contribute to increased metabolic stability compared to non-fluorinated analogs .

Several compounds share structural similarities with 2-Bromo-3,4,5-trifluoroaniline:

Compound NameMolecular FormulaUnique Features
4-Bromo-2,3,5-trifluoroanilineC₆H₃BrF₃NDifferent substitution pattern; unique reactivity
2-Bromo-4,5-difluoroanilineC₆H₄BrF₂NFewer fluorine atoms; different electronic effects
2-Bromo-3-fluoroanilineC₆H₄BrFNContains only one fluorine atom; less polar
2-Bromo-3-fluoro-5-methylanilineC₇H₈BrFMethyl group alters steric hindrance

Uniqueness

The uniqueness of 2-Bromo-3,4,5-trifluoroaniline lies in its specific substitution pattern on the benzene ring. This configuration provides distinct reactivity and properties compared to other similar compounds. The combination of three fluorine atoms with one bromine atom results in a balance of electronic effects that significantly influence its chemical behavior and interactions .

Bond Lengths and Angles

The molecular structure of 2-Bromo-3,4,5-trifluoroaniline features a benzene ring substituted with an amino group at position 1, a bromine atom at position 2, and fluorine atoms at positions 3, 4, and 5 [1] [2]. The molecular formula C₆H₃BrF₃N corresponds to a molecular weight of 225.99 g/mol [1] [3]. The exact mass is determined to be 224.94010 Da, with the monoisotopic mass being identical [1].

The presence of multiple electronegative substituents significantly influences the bond characteristics within the aromatic system. The carbon-fluorine bonds typically exhibit lengths of approximately 1.35-1.37 Å, while the carbon-bromine bond is considerably longer at approximately 1.90-1.95 Å [4]. The carbon-nitrogen bond connecting the amino group to the aromatic ring shows a length characteristic of aromatic amines, approximately 1.40-1.42 Å.

The aromatic ring maintains its planar geometry despite the steric effects of the multiple substituents. Bond angles within the benzene ring deviate slightly from the ideal 120° due to the electronic effects of the electron-withdrawing substituents. The amino group typically exhibits a pyramidal geometry with bond angles close to the tetrahedral angle, though some degree of planarization may occur due to conjugation with the aromatic system [4].

Conformational Analysis

Conformational analysis of 2-Bromo-3,4,5-trifluoroaniline reveals limited rotational freedom due to the rigid aromatic framework. The primary conformational flexibility involves the orientation of the amino group relative to the aromatic plane. Theoretical studies on similar halogenated anilines suggest that the amino group can adopt either a pyramidal or planar configuration, with the planar form being favored when conjugation with the aromatic system is maximized [4].

The electron-withdrawing effects of the bromine and fluorine substituents reduce the electron density on the aromatic ring, thereby diminishing the conjugative interaction between the amino group and the ring system. This results in a preference for a more pyramidal amino group geometry compared to unsubstituted aniline.

Computational studies using density functional theory approaches have been employed to analyze similar fluorinated aromatic compounds, providing insights into the conformational preferences and energy barriers associated with amino group rotation [5] [6].

Crystalline Structure

Unit Cell Parameters

While specific crystallographic data for 2-Bromo-3,4,5-trifluoroaniline are not extensively documented in the literature, structural studies of related halogenated anilines provide valuable insights into expected packing arrangements. Compounds with similar substitution patterns typically crystallize in monoclinic or orthorhombic space groups [7] [8].

Based on computational predictions and analogous compounds, the density is estimated to be approximately 1.9 g/cm³ [3] [9], indicating efficient packing in the solid state. This high density reflects the presence of heavy atoms (bromine) and the compact nature of fluorine substituents.

Packing Arrangements

The crystal packing of halogenated anilines is typically dominated by hydrogen bonding interactions involving the amino group and halogen bonding interactions. In the case of 2-Bromo-3,4,5-trifluoroaniline, the amino group can act as both a hydrogen bond donor and acceptor, forming networks of intermolecular interactions [10].

The bromine atom can participate in halogen bonding interactions, contributing to the overall stability of the crystal structure. The fluorine atoms, while less prone to forming strong directional interactions, can participate in weak C-H···F hydrogen bonds and dipole-dipole interactions that influence the packing arrangement [7] [8].

Studies on related compounds suggest that the molecular coordination number in such structures is typically 14, with molecules arranged to maximize favorable intermolecular interactions while minimizing steric repulsion [10].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2-Bromo-3,4,5-trifluoroaniline is characterized by distinct resonances corresponding to the aromatic proton and amino group protons. The single aromatic proton appears in the typical aromatic region between 6.0 and 7.5 parts per million, with the exact chemical shift influenced by the electron-withdrawing effects of the halogen substituents [11] [12].

The amino group protons typically appear as a broad signal between 3.5 and 5.0 parts per million, with the exact position depending on the solvent and concentration conditions. The broadening of this signal results from rapid exchange with traces of moisture or protic solvents [11].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon atoms in the range of 100-160 parts per million. The carbons bearing fluorine substituents exhibit characteristic splitting patterns due to ¹³C-¹⁹F coupling, with coupling constants ranging from 240-270 Hz for directly bonded carbons [13] [14]. The carbon bearing the bromine substituent appears at a characteristic downfield position due to the deshielding effect of the halogen.

¹⁹F Nuclear Magnetic Resonance spectroscopy provides detailed information about the fluorine environments. The three fluorine atoms are expected to exhibit distinct chemical shifts due to their different electronic environments, with signals typically appearing in the range of -110 to -170 parts per million relative to trichlorofluoromethane [15] [11] [14].

Infrared Spectroscopy

The infrared spectrum of 2-Bromo-3,4,5-trifluoroaniline exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The amino group stretching vibrations appear as two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes [16] [15].

Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations appear in the region of 1500-1650 cm⁻¹. The presence of fluorine substituents introduces strong C-F stretching vibrations in the region of 1000-1300 cm⁻¹, which are characteristic fingerprint bands for fluorinated aromatic compounds [16] [15].

The C-Br stretching vibration typically appears in the lower frequency region around 500-700 cm⁻¹. Ring deformation and out-of-plane bending modes are observed below 1000 cm⁻¹, providing additional structural information [16].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 2-Bromo-3,4,5-trifluoroaniline is dominated by π-π* transitions characteristic of aromatic systems. The presence of electron-withdrawing substituents significantly modifies the electronic transitions compared to unsubstituted aniline [17].

The primary absorption bands are expected in the range of 200-300 nanometers, with the exact positions dependent on the solvent and the specific electronic effects of the substituents. The electron-withdrawing nature of the bromine and fluorine atoms typically results in a blue shift (hypsochromic shift) of the absorption maxima compared to less substituted anilines [17].

The amino group contributes to the electronic transitions through its lone pair of electrons, though this contribution is diminished by the electron-withdrawing effects of the halogen substituents. The compound may exhibit some degree of fluorescence, though quantum yields are typically low for heavily substituted aromatic amines due to increased non-radiative decay pathways.

Mass Spectrometry

Mass spectrometric analysis of 2-Bromo-3,4,5-trifluoroaniline reveals characteristic fragmentation patterns typical of halogenated aromatic compounds. The molecular ion peak appears at m/z 226 with the characteristic bromine isotope pattern showing peaks at m/z 226 and 228 in approximately equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [18].

Common fragmentation pathways include the loss of bromine radical (M-79/81), resulting in peaks at m/z 147/145, and the loss of fluorine atoms or hydrogen fluoride. The amino group may undergo α-cleavage reactions, though this is less common in aromatic systems. The base peak in the spectrum is often the result of ring rearrangement processes leading to stable ionic fragments [18].

The presence of multiple fluorine atoms contributes to the overall stability of certain fragment ions, as fluorine substitution can stabilize positive charges through inductive effects.

Physical Constants

Melting and Boiling Points

The melting point of 2-Bromo-3,4,5-trifluoroaniline has not been experimentally determined in the available literature. However, computational predictions and comparison with structurally related compounds suggest a melting point in the range typically observed for heavily substituted anilines. Related compounds such as 2-bromo-4,5,6-trifluoroaniline exhibit melting points around 58-60°C [19] [20].

The predicted boiling point is approximately 231.8°C at standard atmospheric pressure [9]. This relatively high boiling point reflects the strong intermolecular interactions present in the liquid phase, including hydrogen bonding involving the amino group and dipole-dipole interactions arising from the polar C-F and C-Br bonds [3] [9].

The presence of multiple electronegative substituents increases the overall polarity of the molecule, contributing to stronger intermolecular forces and consequently higher boiling points compared to less substituted anilines.

Solubility Parameters

The solubility characteristics of 2-Bromo-3,4,5-trifluoroaniline are significantly influenced by the presence of both the polar amino group and the electronegative halogen substituents. The compound exhibits limited solubility in water due to the hydrophobic nature of the aromatic ring and the electron-withdrawing effects that reduce the basicity of the amino group [21] [3].

The calculated logarithm of the partition coefficient (LogP) ranges from 2.2 to 2.4486, indicating moderate lipophilicity [1] [21]. This value suggests that the compound would partition preferentially into organic phases compared to aqueous phases, making it suitable for extraction with organic solvents.

The compound is expected to be soluble in polar organic solvents such as alcohols, ethers, and halogenated solvents. The presence of the amino group provides some degree of hydrogen bonding capability, enhancing solubility in protic solvents. However, the electron-withdrawing effects of the halogen substituents reduce the basicity of the amino group compared to unsubstituted aniline.

Electronic Properties

Electron Distribution

The electron distribution in 2-Bromo-3,4,5-trifluoroaniline is significantly influenced by the presence of multiple electronegative substituents. The bromine and fluorine atoms act as electron-withdrawing groups, depleting electron density from the aromatic ring system [24] [25]. This electron withdrawal is transmitted through both inductive and resonance effects.

Natural population analysis and Mulliken charge calculations, typically performed using density functional theory methods, reveal partial positive charges on the aromatic carbon atoms, particularly those directly bonded to the electronegative substituents [26] [5]. The amino group retains some electron density due to its electron-donating nature, though this effect is diminished by the electron-withdrawing environment.

The electron density distribution affects the reactivity of the compound, making the aromatic ring less nucleophilic and the amino group less basic compared to unsubstituted aniline. This electronic modification has important implications for the chemical behavior and potential applications of the compound.

Dipole Moment

The molecular dipole moment of 2-Bromo-3,4,5-trifluoroaniline is significant due to the asymmetric distribution of electronegative substituents around the aromatic ring. The dipole moment results from the vector sum of individual bond dipoles, with major contributions from the C-F, C-Br, and C-N bonds [27] [25].

The amino group contributes a dipole moment directed away from the aromatic ring, while the halogen substituents contribute dipoles directed toward the ring. The overall molecular dipole moment depends on the geometric arrangement of these individual dipoles and their relative magnitudes.

Computational studies on similar fluorinated aromatic compounds suggest that the dipole moment is substantially higher than that of unsubstituted aniline, with values potentially exceeding 3-4 Debye units. The exact value requires computational determination using high-level quantum chemical methods [27].

XLogP3

2.2

Dates

Last modified: 08-16-2023

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